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Compound of Interest

Compound Name: Ethane, 1,1-di-o-tolyl-

Cat. No.: B15400075

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance
(NMR) spectroscopy of Ethane, 1,1-di-o-tolyl-, a non-commercially available symmetrical 1,1-
diarylethane. Due to the absence of direct experimental spectral data in publicly available
literature, this document presents predicted *H and 3C NMR data based on established
computational methods and analysis of structurally similar compounds. Furthermore, a feasible
synthetic protocol for the preparation of Ethane, 1,1-di-o-tolyl- is proposed, enabling
researchers to synthesize and empirically validate the spectral characteristics outlined herein.

Introduction

1,1-Diarylethanes are significant structural motifs in medicinal chemistry, often contributing to
the biological activity of various compounds.[1][2] The specific isomer, Ethane, 1,1-di-o-tolyl-,
presents a unique substitution pattern with both tolyl groups attached to the same carbon atom,
leading to distinct steric and electronic environments that are reflected in its NMR spectrum.
Understanding the NMR characteristics of this molecule is crucial for its unambiguous
identification, purity assessment, and for studying its interactions in biological systems.

Predicted NMR Spectral Data

The following tables summarize the predicted *H and 3C NMR chemical shifts for Ethane, 1,1-
di-o-tolyl-. These predictions are derived from a combination of Density Functional Theory
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(DFT) calculations, machine learning models, and empirical data from analogous structures.[3]
[4][5][6] The predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted *H NMR Chemical Shifts for Ethane, 1,1-di-o-tolyl- (in CDCls)

] Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)
CH (methine) 42-4.4 Quartet ~7.2
CHs (ethane) 16-1.8 Doublet ~7.2
CHs (tolyl) 22-24 Singlet
Ar-H (aromatic) 70-73 Multiplet

Table 2: Predicted 3C NMR Chemical Shifts for Ethane, 1,1-di-o-tolyl- (in CDCIs)

Carbon Assignment Predicted Chemical Shift (6, ppm)
CH (methine) 45 - 50

CHs (ethane) 20-25

CHs (tolyl) 19-22

Ar-C (quaternary, C1") 140 - 145

Ar-C (quaternary, C2" 135 - 140

Ar-CH 125-131

Experimental Protocols

While direct experimental data for Ethane, 1,1-di-o-tolyl- is not readily available, a plausible
synthetic route and a general NMR acquisition protocol are provided below.

Proposed Synthesis of Ethane, 1,1-di-o-tolyl-

A potential synthetic route to Ethane, 1,1-di-o-tolyl- involves the Friedel-Crafts alkylation of
toluene with 1,1-dichloroethane.[7][8] This reaction typically requires a Lewis acid catalyst,
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such as anhydrous aluminum chloride (AICI3).
Materials:

o Toluene (excess)

e 1,1-Dichloroethane

e Anhydrous Aluminum Chloride (AICI3)

¢ Dichloromethane (anhydrous)

e Hydrochloric acid (1 M)

» Saturated sodium bicarbonate solution

o Saturated sodium chloride solution (brine)
e Anhydrous magnesium sulfate

e Round-bottom flask

» Reflux condenser

e Dropping funnel

e Magnetic stirrer

o Separatory funnel

 Rotary evaporator

Procedure:

e Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser,
and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

» To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the
mixture in an ice bath.
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e Add a solution of 1,1-dichloroethane in toluene dropwise from the dropping funnel to the
stirred suspension of aluminum chloride. Maintain the temperature at 0-5 °C during the
addition.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o Upon completion, carefully pour the reaction mixture over crushed ice and 1 M hydrochloric
acid to quench the reaction and decompose the aluminum chloride complex.

o Transfer the mixture to a separatory funnel and separate the organic layer.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

e The crude product can be purified by column chromatography on silica gel using a suitable
eluent (e.g., a mixture of hexane and ethyl acetate).

NMR Sample Preparation and Data Acquisition

Sample Preparation:

o Accurately weigh 5-10 mg of the purified Ethane, 1,1-di-o-tolyl- for tH NMR and 20-50 mg
for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% (v/v) TMS in a clean, dry NMR tube.

o Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
NMR Data Acquisition:

e Spectrometer: A 400 MHz (or higher) NMR spectrometer.
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e H NMR:

o Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64.

[¢]

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Acquisition Time: 2-4 seconds.

o

Spectral Width: -2 to 12 ppm.
e 13C NMR:

o Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

[e]

Number of Scans: 1024 or more, depending on sample concentration.

o

Relaxation Delay: 2 seconds.

[¢]

Acquisition Time: 1-2 seconds.

o

Spectral Width: -10 to 220 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the *H NMR spectrum.

Perform peak picking for both *H and 3C NMR spectra.

Visualizations
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The following diagrams illustrate the proposed synthesis workflow and the molecular structure
with predicted NMR correlations.

Synthesis Workflow for Ethane, 1,1-di-o-tolyl-
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Caption: Proposed workflow for the synthesis of Ethane, 1,1-di-o-tolyl-.

Caption: Molecular structure and predicted NMR correlations for Ethane, 1,1-di-o-tolyl-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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